molecular formula C22H23Cl2N3O2S B306322 5-(3,5-Dichloro-2-hydroxybenzylidene)-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one

5-(3,5-Dichloro-2-hydroxybenzylidene)-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one

Cat. No. B306322
M. Wt: 464.4 g/mol
InChI Key: UEUVGOVWCSBCTJ-YQVZTTAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,5-Dichloro-2-hydroxybenzylidene)-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one, commonly known as DIBO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DIBO is a thiazolidinone derivative that has been shown to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

The exact mechanism of action of DIBO is not fully understood, but it is believed to inhibit viral replication by targeting the viral integrase enzyme. DIBO has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DIBO has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress in cells. DIBO has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other insults.

Advantages and Limitations for Lab Experiments

DIBO has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. DIBO has also been shown to exhibit potent antiviral and anticancer properties, making it a valuable tool for investigating these biological processes.
One limitation of DIBO is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, DIBO has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on DIBO. One area of interest is the development of DIBO analogs with improved antiviral and anticancer properties. Another area of interest is the investigation of the neuroprotective effects of DIBO and its potential applications in the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of DIBO and its potential applications in various biological processes.

Synthesis Methods

DIBO can be synthesized using a multistep reaction process that involves the condensation of 2-amino-4-(dimethylamino)phenol and 3,5-dichloro-2-hydroxybenzaldehyde in the presence of a catalyst. The resulting intermediate is then reacted with isobutylamine and thiourea to yield the final product, DIBO.

Scientific Research Applications

DIBO has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent antiviral activity against a wide range of viruses, including HIV, herpes simplex virus, and influenza virus. DIBO has also been shown to have anticancer properties, inhibiting the growth of various cancer cell lines.

properties

Product Name

5-(3,5-Dichloro-2-hydroxybenzylidene)-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one

Molecular Formula

C22H23Cl2N3O2S

Molecular Weight

464.4 g/mol

IUPAC Name

(5Z)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-[4-(dimethylamino)phenyl]imino-3-(2-methylpropyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H23Cl2N3O2S/c1-13(2)12-27-21(29)19(10-14-9-15(23)11-18(24)20(14)28)30-22(27)25-16-5-7-17(8-6-16)26(3)4/h5-11,13,28H,12H2,1-4H3/b19-10-,25-22?

InChI Key

UEUVGOVWCSBCTJ-YQVZTTAKSA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=C(C(=CC(=C2)Cl)Cl)O)/SC1=NC3=CC=C(C=C3)N(C)C

SMILES

CC(C)CN1C(=O)C(=CC2=CC(=CC(=C2O)Cl)Cl)SC1=NC3=CC=C(C=C3)N(C)C

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=C(C(=CC(=C2)Cl)Cl)O)SC1=NC3=CC=C(C=C3)N(C)C

Origin of Product

United States

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